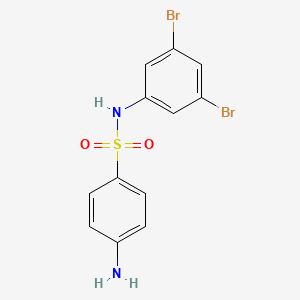
3',5'-Dibromosulfanilanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Dibromosulfanilanilide is a chemical compound known for its antibacterial properties. It is a derivative of sulfanilamide, where the hydrogen atoms at the 3’ and 5’ positions of the benzene ring are replaced by bromine atoms. This compound has been studied for its potential therapeutic applications, particularly in the treatment of bacterial infections .
Preparation Methods
The synthesis of 3’,5’-Dibromosulfanilanilide typically involves the bromination of sulfanilamide. One common method includes the use of bromine in an acidic medium to achieve the desired substitution on the benzene ring. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective bromination at the 3’ and 5’ positions .
For industrial production, the process may involve the use of more efficient and scalable methods. For example, the preparation of high-purity 2-amino-3,5-dibromobenzaldehyde, a precursor to 3’,5’-Dibromosulfanilanilide, can be achieved through a series of steps including catalytic hydrogenation, oxidation-reduction, and bromination .
Chemical Reactions Analysis
3’,5’-Dibromosulfanilanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3’,5’-Dibromosulfanilanilide has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Mechanism of Action
The antibacterial activity of 3’,5’-Dibromosulfanilanilide is believed to be due to its ability to inhibit the synthesis of folic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this enzyme, the compound effectively prevents the bacteria from synthesizing the folic acid necessary for their growth and replication .
Comparison with Similar Compounds
3’,5’-Dibromosulfanilanilide can be compared with other sulfanilamide derivatives such as:
Sulfanilamide: The parent compound, which lacks the bromine substitutions.
Sulfathiazole: Another sulfanilamide derivative with a thiazole ring.
Sulfadiazine: A derivative with a pyrimidine ring.
The uniqueness of 3’,5’-Dibromosulfanilanilide lies in its bromine substitutions, which enhance its antibacterial properties compared to the parent compound .
Biological Activity
3',5'-Dibromosulfanilanilide, a compound known for its potential biological activities, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10Br2N2S
- Molecular Weight : 367.21 g/mol
- CAS Number : 5438-94-8
- IUPAC Name : 3',5'-dibromo-N-(4-sulfamoylphenyl)aniline
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Bromination : The aniline derivative is brominated at the 3' and 5' positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Sulfonamide Formation : The sulfanilamide moiety is introduced through a reaction with sulfonyl chloride in the presence of a base.
- Purification : The product is purified using recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Mechanistic investigations revealed that it affects the cell cycle by inhibiting specific kinases involved in cell proliferation.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated a dose-dependent increase in apoptotic cells, highlighting its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and disrupt cellular processes:
- Enzyme Inhibition : The compound binds to the active sites of various enzymes, preventing substrate access and subsequent reactions.
- Receptor Modulation : It may also interact with specific cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical applications showed significant improvement compared to controls.
Case Study 2: Cancer Treatment
In a preclinical model using MCF-7 cells, administration of this compound resulted in a marked reduction in tumor size in xenograft models. These findings support further exploration into its use as an adjunct therapy for breast cancer.
Properties
CAS No. |
5438-94-8 |
|---|---|
Molecular Formula |
C12H10Br2N2O2S |
Molecular Weight |
406.09 g/mol |
IUPAC Name |
4-amino-N-(3,5-dibromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Br2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 |
InChI Key |
CMPLBWGAIBCXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















